N'-hydroxy-4-(propan-2-yl)cyclohexane-1-carboximidamide
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Overview
Description
N’-hydroxy-4-(propan-2-yl)cyclohexane-1-carboximidamide is a chemical compound with the molecular formula C10H20N2O. It is known for its unique structure, which includes a cyclohexane ring substituted with a hydroxy group, an isopropyl group, and a carboximidamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for the efficient and scalable production of the compound. This method can optimize reaction conditions and reduce the production time and cost .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-4-(propan-2-yl)cyclohexane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboximidamide group can be reduced to form an amine.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include cyclohexanone derivatives, amines, and substituted cyclohexane compounds. These products can be further utilized in various chemical processes and applications .
Scientific Research Applications
N’-hydroxy-4-(propan-2-yl)cyclohexane-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N’-hydroxy-4-(propan-2-yl)cyclohexane-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and carboximidamide group play crucial roles in these interactions, potentially leading to the modulation of biological pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-4-(propan-2-yl)cyclohexan-1-one: Similar structure but lacks the carboximidamide group.
N’-hydroxy-4-(propan-2-yl)benzene-1-carboximidamide hydrochloride: Similar functional groups but with a benzene ring instead of a cyclohexane ring.
Uniqueness
N’-hydroxy-4-(propan-2-yl)cyclohexane-1-carboximidamide is unique due to its combination of a cyclohexane ring with a hydroxy group, an isopropyl group, and a carboximidamide group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
N'-hydroxy-4-propan-2-ylcyclohexane-1-carboximidamide |
InChI |
InChI=1S/C10H20N2O/c1-7(2)8-3-5-9(6-4-8)10(11)12-13/h7-9,13H,3-6H2,1-2H3,(H2,11,12) |
InChI Key |
SRQABLJSBVIDBO-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)C1CCC(CC1)/C(=N/O)/N |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=NO)N |
Origin of Product |
United States |
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